molecular formula C16H20N2O7 B014172 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione CAS No. 86099-06-1

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

Cat. No. B014172
CAS RN: 86099-06-1
M. Wt: 352.34 g/mol
InChI Key: OYRSKXCXEFLTEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolopyrrole diones involves multistep organic reactions, including condensation, cyclization, and acylation processes. Techniques such as Dieckmann cyclization and reactions with acid chlorides in the presence of Lewis acids are common in the synthesis of these compounds. The synthesis often requires precise conditions to achieve the desired selectivity and yield (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrrolopyrrole diones has been characterized using techniques like X-ray crystallography. These studies reveal the planar nature of the pyrrolopyrrole core and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules. The crystal structure determination provides insights into the molecular conformations and potential intermolecular interactions (Lv et al., 2013).

Chemical Reactions and Properties

Pyrrolopyrrole diones participate in various chemical reactions, including cycloaddition and condensation reactions. They act as electron-deficient dienes in Diels-Alder reactions with electron-rich olefins, resulting in pyranopyrrole derivatives through an inverse-electron-demand hetero Diels-Alder reaction. These reactions are highly regio- and stereoselective, offering a route to synthesize complex heterocyclic structures (Horiguchi et al., 1996).

Scientific Research Applications

Synthesis and Optical Properties of Diketopyrrolopyrroles

Diketopyrrolopyrroles are highly regarded for their application across various fields due to their outstanding optical properties. Initially reported over four decades ago, these compounds have found uses as high-quality pigments, in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis and understanding of their reactivity have significantly progressed, allowing for the development of methods that exploit their structural properties for enhanced optical performance. The extension of DPP chromophores leads to substantial changes in both linear and nonlinear optical properties, such as strong bathochromic shifts in absorption and increased two-photon absorption cross-sections. Their straightforward synthesis, combined with good stability and near-unity fluorescence quantum yield, makes DPPs a focal point for future applications in real-world technologies (Grzybowski & Gryko, 2015).

Conjugated Polymers and Electronic Devices

DPP-based polymers, due to their high performance, have garnered attention for use in electronic devices. Novel chromophores such as isoDPP, BDP, and NDP, structurally similar to DPP, have been synthesized and analyzed for their potential in electronic applications. These polymers exhibit distinct optical, electrochemical, and device performance characteristics owing to π-conjugation extension. The synthesis and properties of these polymers, alongside their relationship depending on core-extension or structural optimization, have been extensively reviewed, highlighting their potential superiority over DPP-based polymers in high-performance electronic devices (Deng et al., 2019).

properties

IUPAC Name

1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRSKXCXEFLTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391539
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

CAS RN

960257-46-9
Record name 1,11-BIS-MALEIMIDO-(PEO)4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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